Cas no 922922-24-5 (N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methoxyphenyl)sulfanylacetamide)

N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methoxyphenyl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
- N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methoxyphenyl)sulfanylacetamide
-
- インチ: 1S/C20H20N2O4S2/c1-24-14-5-7-15(8-6-14)27-12-19(23)22-20-21-16(11-28-20)13-4-9-17(25-2)18(10-13)26-3/h4-11H,12H2,1-3H3,(H,21,22,23)
- InChIKey: DWAOMSXEWGIGES-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(OC)C(OC)=C2)=CS1)(=O)CSC1=CC=C(OC)C=C1
N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methoxyphenyl)sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2816-0164-2mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922922-24-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2816-0164-5μmol |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922922-24-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2816-0164-25mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922922-24-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2816-0164-2μmol |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922922-24-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2816-0164-3mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922922-24-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2816-0164-10μmol |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922922-24-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2816-0164-20mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922922-24-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2816-0164-100mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922922-24-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2816-0164-4mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922922-24-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2816-0164-10mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide |
922922-24-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methoxyphenyl)sulfanylacetamide 関連文献
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
7. Book reviews
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methoxyphenyl)sulfanylacetamideに関する追加情報
Recent Advances in the Study of N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methoxyphenyl)sulfanylacetamide (CAS: 922922-24-5)
The compound N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methoxyphenyl)sulfanylacetamide (CAS: 922922-24-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This thiazole-based derivative exhibits a unique structural framework that makes it a promising candidate for drug development, particularly in the areas of oncology and neurodegenerative diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated that N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methoxyphenyl)sulfanylacetamide exhibits potent inhibitory effects on certain kinase enzymes, which are often overexpressed in various cancers. These findings suggest that the compound could serve as a lead molecule for the development of novel kinase inhibitors with improved selectivity and reduced off-target effects.
Further investigations into the compound's pharmacokinetic profile have revealed favorable absorption and distribution characteristics. Animal studies indicate that the compound achieves adequate plasma concentrations and demonstrates good tissue penetration, particularly in the brain. This property is of particular interest for potential applications in treating neurodegenerative disorders, where blood-brain barrier permeability is a critical factor. Researchers are currently exploring structural modifications to further enhance its bioavailability and metabolic stability.
In addition to its therapeutic potential, recent synthetic chemistry efforts have focused on developing more efficient routes for the production of N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methoxyphenyl)sulfanylacetamide. Novel catalytic methods and green chemistry approaches have been employed to improve yield and reduce environmental impact. These advancements are crucial for scaling up production while maintaining high purity standards required for pharmaceutical applications.
Despite these promising developments, challenges remain in the clinical translation of this compound. Current research is addressing issues related to potential toxicity profiles and drug-drug interactions. Comprehensive safety assessments are underway to evaluate its suitability for human trials. The scientific community anticipates that continued investigation of N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methoxyphenyl)sulfanylacetamide will yield important insights that could accelerate its development as a therapeutic agent.
Looking forward, researchers are particularly interested in exploring the compound's potential in combination therapies and its application in personalized medicine approaches. The unique chemical structure of 922922-24-5 offers opportunities for targeted drug delivery systems and the development of companion diagnostics. These directions represent exciting frontiers in the ongoing investigation of this promising chemical entity.
922922-24-5 (N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methoxyphenyl)sulfanylacetamide) Related Products
- 1261733-73-6(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)
- 2227681-68-5(4-(1R)-1-aminoethyl-N,N-dimethylbenzamide)
- 274-49-7(Imidazo[1,5-a]pyrazine)
- 29956-84-1(3-Chloro-2-hydroxybenzamide)
- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)
- 2229626-90-6(3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine)
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)
- 1187561-21-2(4-Ethyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)
- 2229688-10-0(1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine)




